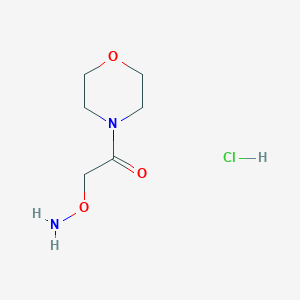

2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride

描述

属性

IUPAC Name |

2-aminooxy-1-morpholin-4-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c7-11-5-6(9)8-1-3-10-4-2-8;/h1-5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYOGLAIIVQRQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride typically involves the reaction of a suitable precursor with hydroxylamine hydrochloride and morpholine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

化学反应分析

Nucleophilic Substitution Reactions

The aminooxy group (-ONH₂) acts as a strong nucleophile, enabling reactions with electrophilic substrates:

Example :

Reaction with ethyl bromoacetate yields a substituted aminooxyethyl ester, critical for synthesizing oligonucleotide conjugates .

Condensation with Carbonyl Compounds

The aminooxy group reacts with aldehydes/ketones to form oximes, a key reaction in bioconjugation and VOC capture:

Mechanism :This reaction is reversible under acidic conditions .

Reduction and Oxidation

Limited direct data exists, but analogous aminooxy compounds provide insights:

Bioconjugation

Used to prepare antibody-drug conjugates (ADCs) and oligonucleotide therapeutics:

- Step 1 : React with aldehydes on antibodies to form stable oxime linkages .

- Step 2 : Functionalize with payloads (e.g., siRNA) via pH-controlled conditions .

Stability and Degradation

| Factor | Effect | Mitigation Strategy |

|---|---|---|

| Aqueous hydrolysis | Degrades to morpholinoethanol derivatives | Store anhydrous at −20°C |

| Thermal decomposition | Melts at 202–204°C with decomposition | Avoid prolonged heating |

Comparative Reactivity

Mechanistic Insights

- Morpholino Group Role : Enhances solubility and stabilizes intermediates via hydrogen bonding .

- pH Dependency : Optimal reactivity at pH 4–6; side reactions (e.g., hydrolysis) dominate at extremes .

Research Gaps

科学研究应用

Interaction with Biomolecules

The compound exhibits interactions with various enzymes and proteins, which can influence cellular functions such as signaling pathways and gene expression. Preliminary studies indicate its potential to modify protein activity and cellular metabolism.

Transport and Distribution

While the transport and distribution mechanisms within cells are not fully characterized, ongoing research aims to elucidate these pathways to understand better how the compound exerts its effects at the cellular level.

Chemistry

In organic synthesis, 2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride serves as a reagent for preparing functionalized compounds. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Examples of Products | Common Reagents |

|---|---|---|

| Oxidation | Oximes or nitriles | Hydrogen peroxide, potassium permanganate |

| Reduction | Primary amines | Sodium borohydride, lithium aluminum hydride |

| Substitution | Various substituted derivatives | Alkyl halides, acyl chlorides |

Biology

The compound is instrumental in studying enzyme inhibition and protein modification. Its ability to modulate GABA levels makes it a valuable tool in neuropharmacology research. For instance, it can be utilized to investigate the effects of altered GABAergic signaling on neuronal health and function .

Industrial Applications

In pharmaceutical development, this compound is explored for its potential in creating novel therapeutics targeting neurological disorders. Its dual functionality (aminooxy and morpholino groups) enhances its reactivity and applicability in developing drugs that require specific binding interactions with biomolecules .

Case Studies

- Neuropharmacology Research : A study demonstrated that treatment with this compound led to significant increases in GABA levels in animal models. This increase correlated with reduced seizure activity, highlighting its potential as an anticonvulsant agent.

- Enzyme Inhibition Studies : In vitro assays showed that this compound effectively inhibits GABA-T activity across various concentrations. The resulting data suggest dose-dependent effects on cellular metabolism and signaling pathways related to GABAergic neurotransmission .

- Synthesis of Oligonucleotides : The compound has been used to modify oligonucleotides for enhanced binding properties. Research indicates that incorporating aminooxy moieties into oligonucleotides improves their stability and efficacy as therapeutic agents targeting specific RNA sequences .

作用机制

The mechanism of action of 2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride involves the inhibition of enzymes through the formation of stable oxime complexes with pyridoxal phosphate-dependent enzymes. This inhibition can affect various biochemical pathways, including those involved in neurotransmitter metabolism and amino acid biosynthesis.

相似化合物的比较

Chemical Identity :

- IUPAC Name: 2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride

- Synonyms: 4-(Aminoacetyl)morpholine hydrochloride, 2-Amino-1-morpholinoethanone hydrochloride .

- Molecular Formula : C₆H₁₂N₂O₂·HCl .

- Molecular Weight : 180.63 g/mol .

- CAS Number : 586-89-0 .

Key Features: This compound contains a morpholine ring linked to an aminooxy-acetyl group. The aminooxy (-ONH₂) moiety enables reactivity with carbonyl groups (e.g., aldehydes, ketones), making it valuable in oxime ligation strategies for bioconjugation and drug delivery . Its hydrochloride salt enhances solubility in polar solvents.

The following table and analysis highlight structural analogs and their functional differences:

Table 1: Comparative Analysis of Structurally Related Compounds

Structural and Functional Differences

Aminooxy vs. Hydroxy Groups

- 2-(Aminooxy)-1-morpholino-1-ethanone HCl (586-89-0): The aminooxy group (-ONH₂) reacts selectively with aldehydes/ketones under mild conditions, enabling applications in peptide labeling and radiopharmaceuticals .

- 2-Hydroxy-1-morpholinoethanone (2675-89-0): The hydroxy (-OH) group lacks nucleophilicity, limiting its utility in conjugation chemistry .

Morpholine vs. Aromatic Substitutions

- Morpholine-Containing Compounds: The morpholine ring improves solubility and metabolic stability. For example, 2-(Aminooxy)-1-morpholino-1-ethanone HCl is water-soluble and stable in physiological conditions .

- Aromatic Derivatives (e.g., 2-Amino-1-(2-fluorophenyl)ethanone HCl): Fluorine substitution increases lipophilicity and blood-brain barrier penetration, making it suitable for neuroactive drug development .

Complexity and Pharmacological Potential

- The indole-containing analog (CAS 1189733-80-9) demonstrates how structural complexity (e.g., indole core, hydroxypropoxy chain) can target specific enzymes like kinases, though synthetic complexity may limit scalability .

Bioconjugation Efficiency

- 2-(Aminooxy)-1-morpholino-1-ethanone HCl achieves >90% conjugation efficiency with oxo-containing peptides (e.g., somatostatin analogs) under pH 4.5–6.5, outperforming click chemistry methods .

- 2-Aminoacetophenone HCl (5467-70-9) lacks the aminooxy group, requiring harsher conditions for conjugation, which may degrade sensitive biomolecules .

Stability and Toxicity

- Morpholine Derivatives: Exhibit superior stability in aqueous buffers compared to non-cyclic amines.

- Fluorophenyl Analogs : Fluorine substitution reduces metabolic degradation but may introduce hepatotoxicity risks .

生物活性

2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride, also known as a morpholino compound, is a synthetic molecule that has garnered attention for its potential biological activities. This compound's structure includes an aminooxy group, which is known to interact with various biological systems, particularly in the context of protein modification and nucleic acid targeting.

- Chemical Formula : C6H13ClN2O3

- Molecular Weight : 192.64 g/mol

- CAS Number : 18526046

The compound's unique structure allows it to participate in reactions that modify proteins and nucleic acids, making it a valuable tool in biochemical research.

The biological activity of this compound is primarily attributed to its ability to form stable oxime bonds with aldehyde groups in proteins and other biomolecules. This reaction can lead to the modification of protein function and stability, as well as the potential regulation of gene expression through interactions with nucleic acids.

Applications in Research

- Protein Labeling : The compound has been utilized in studies focusing on the labeling of proteins for identification and quantification purposes. The formation of oxime bonds allows researchers to tag proteins selectively, facilitating their study in complex biological systems .

- Nucleic Acid Interaction : It has been investigated for its potential to enhance the stability and delivery of oligonucleotide therapeutics. The ability to conjugate with nucleic acids can improve their bioavailability and efficacy in therapeutic applications, particularly in gene therapy and antisense oligonucleotide strategies .

Study 1: Protein Modification

In a study examining the modification of cell surface proteins, researchers employed this compound to label specific cysteine residues on proteins expressed in cancer cell lines. This approach allowed for the identification of surfaceome alterations associated with tumor progression, highlighting the compound's utility in cancer research .

Study 2: Antisense Oligonucleotides

Another investigation focused on the use of this compound in enhancing the delivery of antisense oligonucleotides targeting specific mRNA sequences. The results demonstrated improved cellular uptake and reduced degradation rates, suggesting that this compound could be a promising candidate for developing more effective nucleic acid-based therapies .

Comparative Analysis

| Property/Feature | This compound | Other Morpholino Compounds |

|---|---|---|

| Chemical Structure | Contains aminooxy and morpholino groups | Varies (e.g., different substituents) |

| Biological Activity | Protein labeling, nucleic acid interaction | Varies (specific applications) |

| Stability | High stability due to oxime bond formation | Varies (dependent on structure) |

| Applications | Cancer research, gene therapy | Broad applications across fields |

常见问题

What are the primary synthetic routes for 2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride, and how is purity validated?

Basic Research Question

The compound is typically synthesized via nucleophilic substitution, where the aminooxy group reacts with a ketone precursor, followed by protonation to form the hydrochloride salt . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield. Post-synthesis, purity is validated using Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., confirming absence of unreacted morpholine or residual solvents) and High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks .

How does the aminooxy group influence the compound’s reactivity in nucleophilic substitution and bioconjugation applications?

Advanced Research Question

The aminooxy (-ONH₂) group acts as a strong nucleophile, enabling reactions with carbonyl compounds (e.g., aldehydes, ketones) to form stable oxime linkages . In bioconjugation, this facilitates site-specific labeling of biomolecules (e.g., glycoproteins with aldehyde tags). To optimize reactivity, adjust pH to 4–6 (promotes nucleophilicity without hydrolysis) and use catalysts like aniline derivatives to accelerate oxime formation .

What experimental strategies resolve contradictions in enzyme inhibition studies involving this compound?

Advanced Research Question

Discrepancies in enzyme inhibition data (e.g., IC₅₀ variations across studies) may arise from differences in assay conditions (pH, cofactors) or enzyme isoforms. Mitigate by:

- Standardizing assay protocols : Use recombinant enzymes to control isoform specificity.

- Competitive binding assays : Compare inhibition kinetics (e.g., Lineweaver-Burk plots) to determine if inhibition is competitive/non-competitive .

- Structural analysis : Employ X-ray crystallography or molecular docking to validate binding interactions with target enzymes .

How does this compound compare to structurally similar aminooxy derivatives in biochemical applications?

Basic Research Question

Compared to derivatives like 3-(Aminooxy)-1-propanethiol Hydrochloride , this compound lacks a thiol group, reducing disulfide formation but enhancing stability in aqueous buffers. Unlike Aminooxyacetic acid , its morpholino group improves solubility in polar aprotic solvents (e.g., DMSO), facilitating cell-based assays . A comparative analysis of reaction efficiency and cytotoxicity is critical for selecting derivatives for specific applications (see table below):

What methodologies characterize the compound’s stability under varying storage conditions?

Advanced Research Question

Stability studies involve:

- Accelerated degradation tests : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 1–3 months.

- HPLC monitoring : Track degradation products (e.g., free morpholine via ion-pair chromatography).

- pH-dependent stability assays : Assess hydrolysis rates in buffers (pH 3–9). Results indicate optimal storage at 4°C in anhydrous, nitrogen-purged vials to prevent hydrolysis of the aminooxy group .

How can impurities in synthesized batches be identified and quantified?

Basic Research Question

Common impurities include unreacted starting materials (e.g., morpholine) and hydrolysis byproducts. Analytical workflows involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。